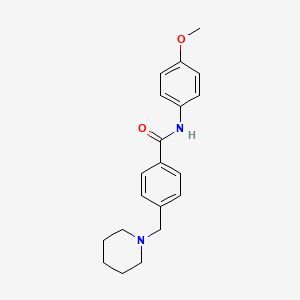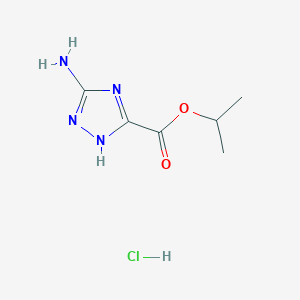
propan-2-yl 3-amino-1H-1,2,4-triazole-5-carboxylate;hydrochloride
Overview
Description
Propan-2-yl 3-amino-1H-1,2,4-triazole-5-carboxylate;hydrochloride is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl 3-amino-1H-1,2,4-triazole-5-carboxylate;hydrochloride can be achieved through several methods. One common approach involves the cyclocondensation of amidoguanidines with appropriate carboxylic acid derivatives . Another method includes the thermal condensation of N-cyanoimidates with hydrazine . These reactions typically require specific conditions such as elevated temperatures and the presence of catalysts to proceed efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is optimized to minimize costs and environmental impact while maximizing efficiency.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 3-amino-1H-1,2,4-triazole-5-carboxylate;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride, room temperature or slightly elevated temperatures.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), solvents like acetonitrile or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions typically result in the formation of new triazole derivatives with different functional groups.
Scientific Research Applications
Propan-2-yl 3-amino-1H-1,2,4-triazole-5-carboxylate;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It is used in the development of new materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of propan-2-yl 3-amino-1H-1,2,4-triazole-5-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the nitrogen atoms in the triazole ring can bind to metal ions or enzymes, affecting their activity . This interaction can lead to the inhibition of enzyme function or the disruption of cellular processes, contributing to its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-methylthio-1H-1,2,4-triazole: This compound shares a similar triazole core but has different substituents, leading to variations in its chemical and biological properties.
1,2,4-Triazole-3-carboxylate derivatives: These compounds have similar structures but may differ in their functional groups, affecting their reactivity and applications.
Uniqueness
Propan-2-yl 3-amino-1H-1,2,4-triazole-5-carboxylate;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydrochloride form also enhances its solubility and stability, making it more suitable for various applications compared to its analogs .
Properties
IUPAC Name |
propan-2-yl 3-amino-1H-1,2,4-triazole-5-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O2.ClH/c1-3(2)12-5(11)4-8-6(7)10-9-4;/h3H,1-2H3,(H3,7,8,9,10);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPJQBEDTJQMKIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=NC(=NN1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


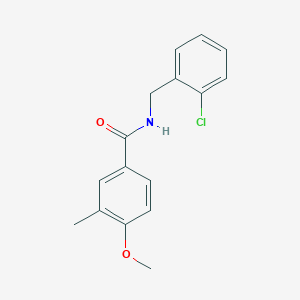
![6-CYCLOPROPYL-N~4~-(3,4-DIFLUOROPHENYL)-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE](/img/structure/B4615581.png)
![DIETHYL 5-{[(3,4-DIMETHOXYANILINO)CARBONYL]AMINO}ISOPHTHALATE](/img/structure/B4615588.png)
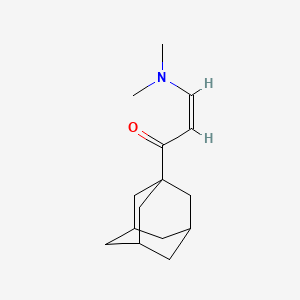
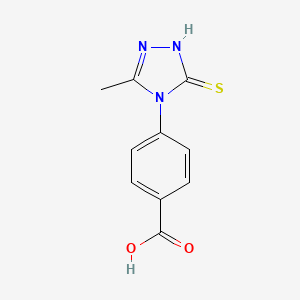
![6-({3-[(4-Chlorophenyl)carbamoyl]-4-ethyl-5-methylthiophen-2-yl}carbamoyl)cyclohex-3-ene-1-carboxylic acid](/img/structure/B4615612.png)
![N-(2-chlorophenyl)-N'-[1-(4-chlorophenyl)propyl]urea](/img/structure/B4615622.png)
![1-[2-(Morpholin-4-yl)ethyl]-3-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B4615631.png)
![methyl 4-(4-methylphenyl)-2-[({[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-3-thiophenecarboxylate](/img/structure/B4615639.png)
![Methyl 3-{[(3-ethoxyphenyl)carbonyl]amino}benzoate](/img/structure/B4615643.png)
![N-(4-anilinophenyl)-N'-[2-(5-methoxy-1H-indol-3-yl)ethyl]thiourea](/img/structure/B4615645.png)
![4-[4-(4-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]-6-METHYL-2-(PYRIDIN-3-YL)QUINOLINE](/img/structure/B4615653.png)
![(5E)-1-(2,4-dimethylphenyl)-2-thioxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylidene]dihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B4615657.png)
